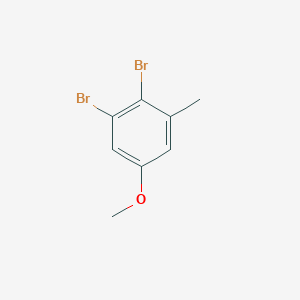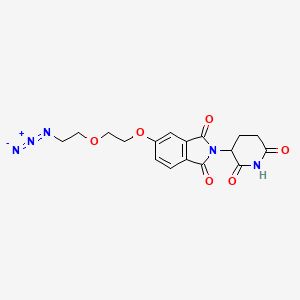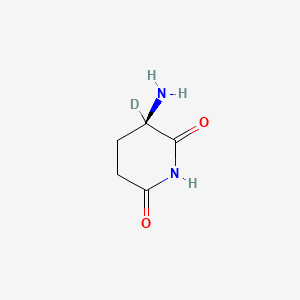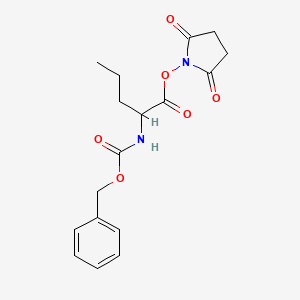
2-Bromo-6-chloro-3-isopropoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-3-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and isopropoxy functional groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-isopropoxybenzaldehyde typically involves the bromination and chlorination of a benzaldehyde derivative, followed by the introduction of an isopropoxy group. One common method includes:
Chlorination: The addition of chlorine using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To control the reaction conditions and ensure high yield.
Purification: Using techniques like distillation, crystallization, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-chloro-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing bromine or chlorine.
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-3-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-chloro-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets. The compound can undergo various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in medicinal chemistry and drug development .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-chloro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Bromo-6-chloro-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
2-Bromo-6-chloro-3-isopropoxybenzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C10H10BrClO2 |
|---|---|
Peso molecular |
277.54 g/mol |
Nombre IUPAC |
2-bromo-6-chloro-3-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H10BrClO2/c1-6(2)14-9-4-3-8(12)7(5-13)10(9)11/h3-6H,1-2H3 |
Clave InChI |
YORMGDKURCRXGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=C(C=C1)Cl)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium](/img/structure/B14770579.png)
![3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)



![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14770604.png)


![2-pyridin-3-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14770620.png)


![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)


